4-Phenylpiperidine-4-carboxylic acid
Overview
Description
4-Phenylpiperidine-4-carboxylic acid, also known as Isonipecotic acid, is a heterocyclic compound . It consists of a piperidine ring with a carboxylic acid moiety in the iso position . It is also known as "4-piperidinecarboxylic acid" . It acts as a GABA A receptor partial agonist .
Molecular Structure Analysis
The molecular formula of 4-Phenylpiperidine-4-carboxylic acid is C12H15NO2 . It has an average mass of 205.253 Da and a monoisotopic mass of 205.110275 Da .Physical And Chemical Properties Analysis
4-Phenylpiperidine-4-carboxylic acid has a density of 1.2±0.1 g/cm3, a boiling point of 374.9±42.0 °C at 760 mmHg, and a flash point of 180.5±27.9 °C . It has 3 hydrogen bond acceptors, 2 hydrogen bond donors, and 2 freely rotating bonds .Scientific Research Applications
Synthesis and Pharmacological Applications
Piperidines, including 4-Phenylpiperidine-4-carboxylic acid, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Enantioselective Multistage Synthesis
4-Phenylpiperidine-4-carboxylic acid has been used in the enantioselective multistage synthesis of (3S, 4R)-3-hydroxypiperidine-4-carboxylic acid . The resulting intermediate can be used for further modification and for obtaining various analogs of the final product .
Anticancer Applications
Phenylquinoline-4-carboxylic acid derivatives, which can be synthesized from 4-Phenylpiperidine-4-carboxylic acid, have shown potential as anticancer agents .
Antimicrobial Applications
Phenylquinoline-4-carboxylic acid derivatives also have potential antimicrobial applications .
Anti-inflammatory Applications
These derivatives have shown potential for anti-inflammatory applications as well .
Antiviral Applications
Mechanism of Action
Target of Action
4-Phenylpiperidine-4-carboxylic acid, also known as Pethidinic acid, is a derivative of piperidine . It is both a metabolite of and a precursor to pethidine (meperidine), a synthetic opioid . The primary target of this compound is likely to be similar to that of pethidine, which primarily targets the μ-opioid receptors in the central nervous system .
Mode of Action
Opioid receptors are G-protein coupled receptors that, when activated, inhibit the release of neurotransmitters, leading to analgesic effects .
Biochemical Pathways
The metabolism of pethidine to pethidinic acid is carried out mainly by the carboxylesterase enzyme hCE-1 in the liver . The activity of this enzyme can vary between individuals, affecting the rate and extent of pethidinic acid production .
Pharmacokinetics
Pethidine is well absorbed after oral administration, widely distributed in the body, metabolized in the liver, and excreted in urine .
Result of Action
Piperidine derivatives have been found to exhibit a wide variety of biological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic effects .
Action Environment
The action, efficacy, and stability of 4-Phenylpiperidine-4-carboxylic acid can be influenced by various environmental factors. These may include the pH of the environment, the presence of other drugs or substances, and individual genetic factors that can affect the activity of metabolic enzymes .
Safety and Hazards
Future Directions
Piperidine derivatives, including 4-Phenylpiperidine-4-carboxylic acid, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
properties
IUPAC Name |
4-phenylpiperidine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c14-11(15)12(6-8-13-9-7-12)10-4-2-1-3-5-10/h1-5,13H,6-9H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZZGGKPKWGPNJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(C2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90868772 | |
Record name | 4-Phenylpiperidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90868772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Phenylpiperidine-4-carboxylic acid | |
CAS RN |
3627-45-0, 83949-32-0 | |
Record name | 4-Phenyl-4-piperidinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3627-45-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isonipecotic acid, 4-phenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003627450 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Phenylpiperidine-4-carboxylic acid, compound with toluene-p-sulphonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083949320 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-phenylpiperidine-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.768 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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